molecular formula C6H2Cl2N4O2 B8427773 2,4-Dichloro-6-nitroazidobenzene

2,4-Dichloro-6-nitroazidobenzene

Cat. No. B8427773
M. Wt: 233.01 g/mol
InChI Key: QPMMSMSKTWYKDO-UHFFFAOYSA-N
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Patent
US04754040

Procedure details

The compound 2,4-dichloro-6-nitroazidobenzene is dissolved in glacial acetic acid then refluxed for several hours to yield 4,6-dichlorobenzofuroxan. This step is similar to that described in Boulton et al., J. Chem. Soc. B., p. 909 (1967) except that the present invention uses a longer reflux time.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[N:12]=[N+]=[N-]>C(O)(=O)C>[CH:5]1[C:4]2[C:3](=[N:12][O:10][N+:9]=2[O-:11])[C:2]([Cl:1])=[CH:7][C:6]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for several hours

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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